molecular formula C17H21N3O2S B2727783 1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole CAS No. 1436374-34-3

1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole

Cat. No.: B2727783
CAS No.: 1436374-34-3
M. Wt: 331.43
InChI Key: IMBVKFPSFGUJMC-UHFFFAOYSA-N
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Description

1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a sulfonylpyrrolidinylmethyl group attached to a phenylethenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole typically involves multi-step organic reactions. One common method involves the condensation of 1-methylpyrazole with a suitable sulfonylpyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing resource utilization to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: A simpler pyrazole derivative with a single methyl group.

    Sulfonylpyrrolidine: A compound containing a sulfonyl group attached to a pyrrolidine ring.

    Phenylethenylpyrazole: A pyrazole derivative with a phenylethenyl group.

Uniqueness

1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-19-13-17(12-18-19)11-16-7-9-20(14-16)23(21,22)10-8-15-5-3-2-4-6-15/h2-6,8,10,12-13,16H,7,9,11,14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBVKFPSFGUJMC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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